![molecular formula C13H15FN4S B1308322 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine CAS No. 946419-00-7](/img/structure/B1308322.png)
1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine" is a chemical entity that appears to be a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of a 1,2,4-thiadiazole ring and a fluorobenzyl group suggests that this compound could have interesting and potent biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles or through cyclization reactions. For instance, the synthesis of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives involves the reaction of piperazinyl quinolones with chlorobenzylthio-1,3,4-thiadiazoles . Similarly, 1,3,4-thiadiazole amide compounds containing piperazine were synthesized using aminothiourea and carbon disulfide as starting materials . These methods could potentially be adapted for the synthesis of "1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents was confirmed by IR, 1H NMR, 13C NMR, and Mass spectral data . These techniques would be essential in confirming the structure of "1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine".
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype, suggesting that the piperazine moiety can be functionalized to yield compounds with specific biological activities . The thiadiazole ring can also participate in reactions, potentially leading to the formation of sulfonyl derivatives as seen in the synthesis of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring and the nature of the heterocyclic rings attached to it. For example, the antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives was found to be affected by the position of the chlorine atom on the benzyl moiety, indicating the importance of substituent positioning on biological activity . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD, which provided insights into its crystal structure and intermolecular interactions .
Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine has been explored, with some derivatives showing inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential application in agricultural bactericides (Z. Xia, 2015).
- Research on hybrid molecules containing piperazine linked to penicillanic acid or cephalosporanic acid moieties has been conducted to investigate their biological activities, including antimicrobial, antiurease, and antilipase activities (Serap Başoğlu et al., 2013).
- A study on novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents revealed significant antileishmanial activity, highlighting a promising direction for the development of new antiprotozoal agents (A. Tahghighi et al., 2011).
Antimicrobial and Anti-inflammatory Activities
- The synthesis of 5-nitrofuran-containing (1,3,4-thiadiazol-2-yl)piperazine moieties as new heterocycles has demonstrated strong inhibitory activity against Helicobacter pylori, suggesting potential for the development of new treatments for H. pylori infections (Hassan Mohammad Moshafi et al., 2011).
- A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and evaluated for antibacterial activity, showing high activity against Gram-positive bacteria (A. Foroumadi et al., 2005).
Anticonvulsant and Anticancer Activities
- Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and showed moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer drugs (D. Chowrasia et al., 2017).
- New scaffolds incorporating thiadiazolyl piperidine, piperazine, and imidazole based on thiadiazole were developed from stearic acid, showing promising antimicrobial activities. These compounds, being derived from biologically active and available materials, highlight a sustainable approach to drug development (Abdelmotaal Abdelmajeid et al., 2017).
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c14-11-3-1-10(2-4-11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLXWNAZAZANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

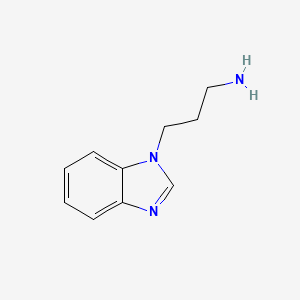
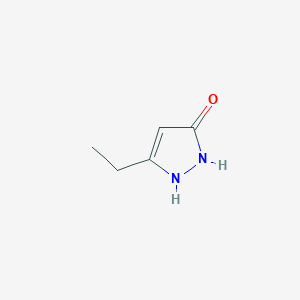
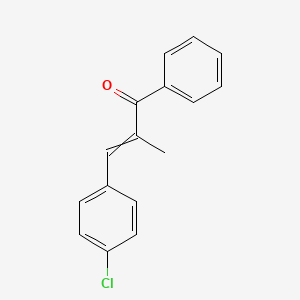
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)
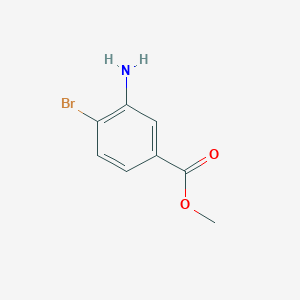
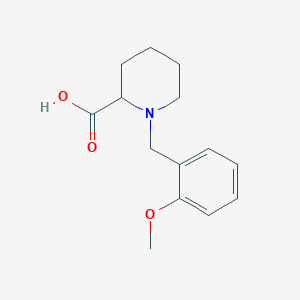
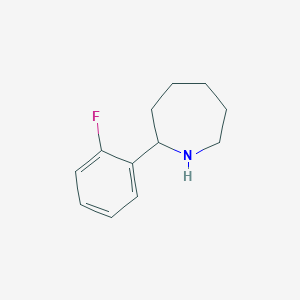

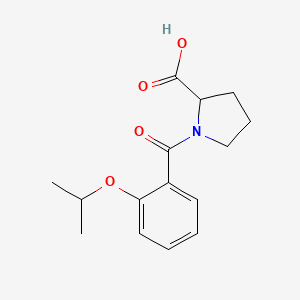
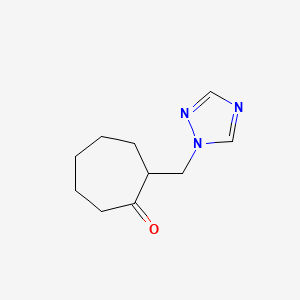
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
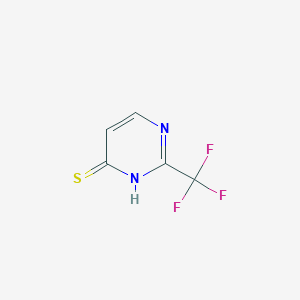

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)